4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride
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Overview
Description
4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes a benzo[d]imidazole ring substituted with an amino group and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the imidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate reagents depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.
Biology: Imidazole derivatives are known to interact with biological systems, and this compound may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool in biochemical research.
Medicine: The compound may have therapeutic potential and could be investigated for its pharmacological properties. It might be used in the treatment of various diseases or as a precursor for drug development.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure makes it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The imidazole ring can interact with enzymes or receptors in biological systems, leading to specific biochemical responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Imidazole: A simpler imidazole derivative without additional functional groups.
1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen atom.
Benzoimidazole derivatives: Other compounds containing the benzo[d]imidazole ring structure.
Uniqueness: 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride is unique due to its combination of the benzo[d]imidazole ring, amino group, and butanoic acid moiety. This combination provides it with distinct chemical and biological properties compared to simpler imidazole derivatives.
Properties
IUPAC Name |
4-(5-amino-1-methylbenzimidazol-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17;/h5-7H,2-4,13H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFDVKHXVOYDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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